3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide
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Description
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide is a useful research compound. Its molecular formula is C20H18FN7O4 and its molecular weight is 439.407. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Elucidation
The synthesis of compounds related to the specified chemical involves complex chemical reactions aimed at creating novel molecules with potential therapeutic uses. For example, the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents showcases the synthesis of mediator release inhibitors through a series of chemical reactions, including reacting arylamidines, treatment with phosphorus oxychloride, and cyclization with cyanogen bromide (Medwid et al., 1990). Another study detailed the structural elucidation and antimicrobial evaluation of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, highlighting the significance of structural analysis in understanding the activity of these compounds (Gomha et al., 2018).
Anticancer and Antimicrobial Applications
Research into the anticancer and antimicrobial potential of derivatives similar to the specified compound has yielded promising results. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide bearing various moieties were synthesized and showed significant antioxidant and anticancer activity, with some compounds being more cytotoxic against specific cancer cell lines (Tumosienė et al., 2020). Another study synthesized new 3-Heteroarylindoles as potential anticancer agents, revealing moderate to high anticancer activity compared with reference drugs (Abdelhamid et al., 2016).
Mechanistic Insights and Potential Therapeutic Uses
The research extends beyond synthesis and bioactivity to explore the mechanisms of action and potential therapeutic applications of these compounds. For example, pyrido[2,3-d]pyrimidine and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives were synthesized and shown to induce apoptosis through G1 cell-cycle arrest in cancer cell lines, providing insight into their mechanism of anticancer activity (Fares et al., 2014).
Properties
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN7O4/c21-14-3-1-2-13(12-14)19-25-24-15-4-5-18(26-28(15)19)32-11-8-22-16(29)6-9-27-10-7-17(30)23-20(27)31/h1-5,7,10,12H,6,8-9,11H2,(H,22,29)(H,23,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXQYBYKAVPUQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)OCCNC(=O)CCN4C=CC(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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